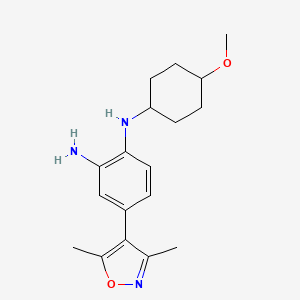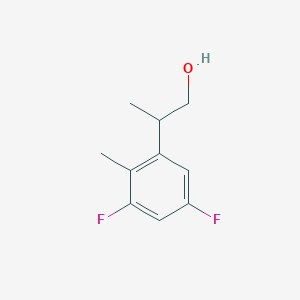
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dimethoxyphosphorothioyl group, an ethoxy group, and a methylmalonic acid moiety. Its chemical formula is C12H21O10PS2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid involves multiple steps. One common method includes the reaction of dimethoxyphosphorothioyl chloride with a suitable thiol compound to form the dimethoxyphosphorothioyl thioester. This intermediate is then reacted with ethyl 4-oxobutanoate under controlled conditions to form the desired product. The reaction typically requires a base such as triethylamine and is conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphorothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted phosphorothioyl derivatives.
科学的研究の応用
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.
類似化合物との比較
Similar Compounds
Malathion: An organophosphate insecticide with a similar phosphorothioyl group.
Dimethoate: Another organophosphate compound used as an insecticide.
Parathion: A highly toxic organophosphate insecticide.
Uniqueness
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H19O10PS2 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-(2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoyl)oxy-2-methylpropanedioic acid |
InChI |
InChI=1S/C12H19O10PS2/c1-5-21-8(13)6-7(25-23(24,19-3)20-4)9(14)22-12(2,10(15)16)11(17)18/h7H,5-6H2,1-4H3,(H,15,16)(H,17,18) |
InChIキー |
KOKOOLHQTMYIQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=O)OC(C)(C(=O)O)C(=O)O)SP(=S)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)

![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)







![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
